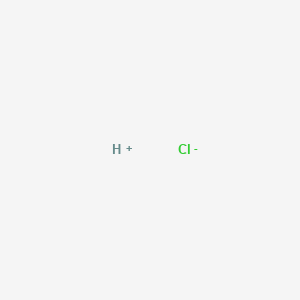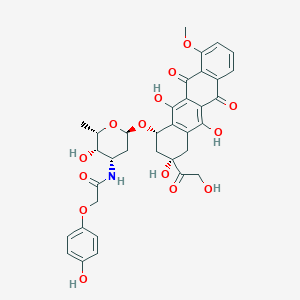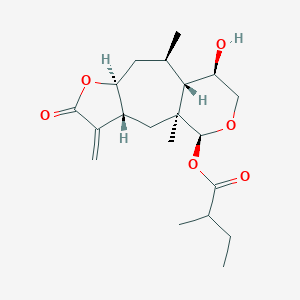
Hydron;chloride
Descripción general
Descripción
Hydrochloride, also known as HCl, is a strong, colorless, and highly corrosive acid that is widely used in various industrial processes. It is a compound of hydrogen and chlorine, and its chemical formula is HCl. Hydrochloride is an essential chemical in the production of various products, including plastics, fertilizers, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Hydronic Snow Melting Systems
Hydron chloride is utilized in hydronic snow melting systems on pavements, offering an alternative to traditional chemical methods. This approach involves dynamic snow-melting experiments on hydronically-heated inclined pavements, focusing on design parameters like idling time, fluid temperature, and tilt angle. These systems demonstrate a distinct snow-melting process around hydronic pipes, highlighting the importance of optimizing pipe layout and idling time for effective performance in snow removal (Wang, Liu, & Chen, 2010).
Interfacial Chemistry in Atmospheric Sciences
Research on aqueous sodium chloride particles suspended in air, interacting with ozone and irradiated at specific wavelengths, contributes to understanding atmospheric chemistry. This study, combining experimental, molecular dynamics, and kinetics modeling, reveals the dominant role of reactions at the air-water interface, with substantial amounts of chloride ions available for reaction. The implications extend to broader chemistry contexts in concentrated inorganic salt solutions (Knipping et al., 2000).
Reinforced Concrete Deterioration Prevention
Hydron chloride is investigated for preventing chloride-induced deterioration in reinforced concrete. Calcined layered double hydroxides (CLDHs), featuring superior chloride adsorption capabilities compared to their non-calcined counterparts, are proposed for this application. Their effectiveness is demonstrated in hardened cement paste, highlighting a significant approach in prolonging the lifespan and integrity of concrete structures (Yoon et al., 2014).
Dental Applications
In the field of dentistry, Hydron has been evaluated for its sealing efficacy and permeability in endodontic treatments. This study compares Hydron with gutta-percha and Grossman's sealer, assessing their ability to seal the canal at the apical level. While Hydron and gutta-percha with Grossman's sealer effectively seal the canal, Hydron exhibits higher permeability to manganese ions, suggesting differences in sealing properties (Murrin et al., 1985).
Hydroxide-Assisted Hydrolysis
The hydrolysis of cyanogen chloride (ClCN) is studied in relation to temperature and pH, offering insights into chemical reactions involving chloride ions. This research helps resolve discrepancies in kinetic constants and demonstrates the hydroxide-assisted hydrolysis pathway's predominance under certain conditions. These findings contribute to a deeper understanding of chloride ion chemistry in various environments (Pedersen & Mariñas, 2001).
Propiedades
IUPAC Name |
hydron;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZGXHMUGYJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15364-23-5 | |
| Record name | Hydrochloric acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15364-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
36.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydrochloric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hydron;chloride | |
CAS RN |
7647-01-0 | |
| Record name | Hydrochloric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrochloric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)





